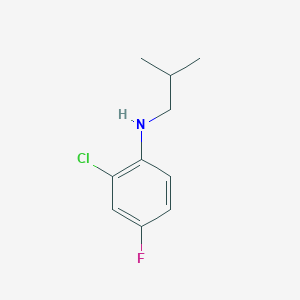
N-(2-chloro-4-fluorophenyl)-N-(2-methyl-1-propyl)amine
Cat. No. B8321896
M. Wt: 201.67 g/mol
InChI Key: HKPNZSIMIGWYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05604242
Procedure details


A suspension of the above propanamide (19.9 g, 92 mmol) in THF (200 ml) was cooled on an icebath. A 1M solution of borane in THF (100 ml, 100 mmol) was added and the mixture stirred at room temperature for 16 h. Methanol (50 ml) was carefully added followed by 1N hydrochloric acid (50 ml). The volume was concentrated in vacuo to 50 ml, water (200 ml) was added and pH in the aqueous phase was adjusted to 10 with 2N sodium hydroxide. The mixture was extracted with dichloromethane (3×100 ml) and the combined organic phases were extracted with 4N hydrochloric acid. The phases were separated, pH in the aqueous phase was adjusted to 10 with 6N sodium hydroxide and extracted with dichloromethane (2×100 ml). The organic phase was washed with water (50 ml) and dried (MgSO4). The solvent was evaporated in vacuo to give 15.0 g of N-(2-chloro-4-fluorophenyl)-N-(2-methyl-1-propyl)amine.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10](=O)[CH:11]([CH3:13])[CH3:12].B.CO.Cl>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][CH:11]([CH3:13])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)F)NC(C(C)C)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at room temperature for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled on an icebath
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The volume was concentrated in vacuo to 50 ml, water (200 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane (3×100 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the combined organic phases were extracted with 4N hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (2×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)F)NCC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
